molecular formula C11H11FN2S B13302636 [(2-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(2-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Katalognummer: B13302636
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: PKLMXINSOODNJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluorophenyl)methylamine is a compound that features a thiazole ring substituted with a fluorophenyl group and a methylamine group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl bromide with 1,3-thiazol-5-ylmethylamine under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(2-Fluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

(2-Fluorophenyl)methylamine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

The uniqueness of (2-Fluorophenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H11FN2S

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-(2-fluorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H11FN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2

InChI-Schlüssel

PKLMXINSOODNJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNCC2=CN=CS2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.